[S-(E)]-2-HYDROXY-3-HEPTENENITRILE
Description
[S-(E)]-2-HYDROXY-3-HEPTENENITRILE is a chiral hydroxy nitrile characterized by a seven-carbon chain featuring an E-configured double bond between carbons 3 and 4, a hydroxyl group (-OH) at carbon 2 (S-configuration), and a nitrile (-C≡N) group at carbon 1. Its molecular formula is C₇H₁₁NO, with a molecular weight of 125.17 g/mol. The E-configuration of the double bond may influence its reactivity in cycloaddition or oxidation reactions, while the hydroxyl and nitrile groups enable nucleophilic additions or reductions.
Properties
CAS No. |
160865-92-9 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.171 |
IUPAC Name |
(E,2S)-2-hydroxyhept-3-enenitrile |
InChI |
InChI=1S/C7H11NO/c1-2-3-4-5-7(9)6-8/h4-5,7,9H,2-3H2,1H3/b5-4+/t7-/m0/s1 |
InChI Key |
SWBORZICEYIYCG-KPJROHGDSA-N |
SMILES |
CCCC=CC(C#N)O |
Synonyms |
[S-(E)]-2-HYDROXY-3-HEPTENENITRILE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares [S-(E)]-2-HYDROXY-3-HEPTENENITRILE with structurally related hydroxy nitriles, focusing on molecular properties, functional groups, and applications.
Structural and Functional Group Comparison
Key Differences and Implications
Molecular Size and Complexity: The heptene backbone of this compound provides greater hydrophobicity and steric bulk compared to smaller analogs like 2-HYDROXY-2-METHYLPROPANENITRILE (acetone cyanohydrin). This may enhance its utility in lipid-soluble applications or as a monomer for polymers . Acetone cyanohydrin (C₄H₇NO) lacks a double bond and chiral center, making it less versatile in stereoselective reactions but simpler to synthesize and handle industrially .
Stereochemical and Reactivity Profile: The S-configuration and E-alkene in this compound introduce stereoelectronic effects that could favor specific reaction pathways (e.g., asymmetric catalysis or regioselective additions). Acetone cyanohydrin’s planar structure limits its use in chiral synthesis but facilitates rapid cyanide release in hydrolysis, a critical property in methyl methacrylate production .
Thermodynamic and Kinetic Stability: The conjugated E-alkene in this compound may stabilize transition states in pericyclic reactions (e.g., Diels-Alder), whereas acetone cyanohydrin’s stability is dominated by hydrogen bonding between -OH and -CN groups .
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